molecular formula C14H12N2O4 B14313893 4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione CAS No. 112544-07-7

4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione

Cat. No.: B14313893
CAS No.: 112544-07-7
M. Wt: 272.26 g/mol
InChI Key: WVEVNSZJMXTWIM-UHFFFAOYSA-N
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Description

4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthraquinone family, characterized by its two amino groups and two hydroxyl groups attached to the anthracene backbone. Its molecular formula is C14H12N2O4, and it has a molecular weight of 272.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 4,8-dinitroanthracene. This intermediate is then reduced to 4,8-diaminoanthracene using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the oxidation of 4,8-diaminoanthracene to this compound using an oxidizing agent like potassium permanganate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding dihydroxy or amino derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce halogenated anthracenes.

Scientific Research Applications

4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain or dye due to its chromophoric properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diamino-4,8-dihydroxyanthraquinone
  • 4,8-Diamino-1,5-dihydroxyanthraquinone
  • 1,4-Diamino-2,3-dihydroxyanthracene-9,10-dione

Uniqueness

4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

112544-07-7

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

8-amino-5,9,10-trihydroxy-4-imino-2,3-dihydroanthracen-1-one

InChI

InChI=1S/C14H12N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1,3,16-17,19-20H,2,4,15H2

InChI Key

WVEVNSZJMXTWIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=N)O)O)N)O

Origin of Product

United States

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